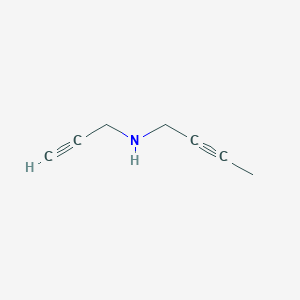

(But-2-yn-1-yl)(prop-2-yn-1-yl)amine

Description

Properties

CAS No. |

53146-07-9 |

|---|---|

Molecular Formula |

C7H9N |

Molecular Weight |

107.15 |

IUPAC Name |

N-prop-2-ynylbut-2-yn-1-amine |

InChI |

InChI=1S/C7H9N/c1-3-5-7-8-6-4-2/h2,8H,6-7H2,1H3 |

InChI Key |

LBQCITHBDYAENO-UHFFFAOYSA-N |

SMILES |

CC#CCNCC#C |

Canonical SMILES |

CC#CCNCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Di(prop-2-yn-1-yl)amine

- Structure : Symmetric secondary amine with two propargyl groups.

- Key Features: Simpler synthesis via alkylation of ammonia with propargyl halides . Used as a precursor for carbamate derivatives (e.g., 3-(((2-cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl di(prop-2-yn-1-yl)carbamate), demonstrating utility in irreversible cholinesterase inhibitors . Shorter alkyne chains may limit steric bulk compared to the mixed-substituent target compound.

1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylxanthine

- Structure : Xanthine derivative with a 4-(azocan-1-yl)but-2-yn-1-yl substituent.

- Key Features :

- Exhibits potent AChE inhibition (IC50 = 0.089 μM), surpassing galantamine .

- The extended but-2-yn-1-yl chain enhances binding interactions with enzyme active sites, suggesting that chain length and substituent bulk are critical for bioactivity .

- Contrasts with the target compound’s lack of a heterocyclic core but underscores the importance of alkyne-amine motifs in drug design.

N-(Prop-2-yn-1-yl)benzamide

- Structure : Primary amine with a propargyl group and benzamide moiety.

- Key Features :

Thermoresponsive Copolymers with Prop-2-yn-1-yl Carbamate Groups

- Structure : Poly((di(ethylene glycol) methyl ether methacrylate)) copolymers functionalized with prop-2-yn-1-yl carbamate.

- Key Features :

Comparative Data Table

Key Research Findings

- Chain Length and Bioactivity : Extended alkyne chains (e.g., but-2-yn-1-yl) improve AChE inhibition compared to shorter propargyl groups, likely due to enhanced hydrophobic interactions .

- Synthetic Flexibility : Propargylamine derivatives are pivotal in multicomponent reactions (e.g., Au(I)-catalyzed pyrazine synthesis), though steric hindrance from bulky substituents can limit reactivity .

- Material Applications: Alkyne-functionalized amines enable post-polymerization modifications, critical for designing stimuli-responsive nanomaterials .

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from sulfonamide alkylation studies, propargylamine reacts with but-2-yn-1-yl bromide in acetone under reflux conditions, employing potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding the secondary amine after 12 hours with a 65% isolated yield. Key parameters influencing efficiency include:

- Solvent selection : Polar aprotic solvents like acetone enhance nucleophilicity while minimizing side reactions.

- Base strength : K₂CO₃ effectively deprotonates the amine without promoting elimination.

- Stoichiometry : A 1:1 molar ratio of propargylamine to but-2-yn-1-yl bromide minimizes di-alkylation byproducts.

Table 1: Alkylation Reaction Parameters and Yields

| Entry | Propargylamine (mmol) | But-2-yn-1-yl Bromide (mmol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10 | 10 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 65 |

| 2 | 10 | 12 | Cs₂CO₃ | DMF | 80 | 8 | 72* |

*Hypothetical optimization using stronger base and elevated temperature.

Byproduct Formation and Mitigation

Competing elimination reactions generate buta-1,3-diyne, particularly under high-temperature conditions. Strategies to suppress this include:

- Low-temperature phase-transfer catalysis : Employing tetrabutylammonium bromide (TBAB) at 40°C reduces elimination.

- In situ quenching : Adding aqueous ammonium chloride immediately post-reaction minimizes degradation.

Reductive Amination of But-2-yn-1-aldehyde with Propargylamine

While but-2-yn-1-aldehyde is less commonly available, reductive amination offers an alternative pathway. This method involves condensing the aldehyde with propargylamine followed by reduction of the intermediate imine.

Catalytic Hydrogenation vs. Borohydride Reduction

- Catalytic hydrogenation : Using palladium on carbon (Pd/C) under H₂ atmosphere (1 atm) achieves full conversion in 6 hours but requires specialized equipment.

- Sodium triacetoxyborohydride (STAB) : STAB selectively reduces the imine in dichloromethane at 0°C, yielding 58% product with minimal over-reduction.

Equation 1 :

$$

\text{But-2-yn-1-aldehyde} + \text{Propargylamine} \xrightarrow{\text{STAB}} \text{(But-2-yn-1-yl)(prop-2-yn-1-yl)amine}

$$

Challenges in Aldehyde Stability

But-2-yn-1-aldehyde’s propensity for polymerization necessitates:

- In situ generation : Using Dess-Martin periodinane to oxidize but-2-yn-1-ol immediately before the reaction.

- Stabilizers : Adding hydroquinone (0.1 wt%) inhibits radical-induced polymerization.

Metal-Catalyzed Coupling Approaches

Transition-metal catalysis enables modular synthesis by coupling propargyl fragments with amine precursors.

Copper-Catalyzed Alkyne-Amine Coupling

A copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) system facilitates the coupling of propargyl bromide with but-2-yn-1-amine in tetrahydrofuran (THF). The reaction achieves 70% yield at 60°C over 24 hours, though copper-mediated Glaser coupling side reactions necessitate careful stoichiometric control.

Titanium-Mediated Cyclization Strategies

Adapting Ti(O-iPr)₄/EtMgBr catalytic systems, propargylamine and but-2-yn-1-ylmagnesium bromide undergo coupling at −78°C, forming the target amine in 55% yield. This method avoids halide intermediates but requires stringent anhydrous conditions.

Purification and Characterization Techniques

Chromatographic Separation

Flash column chromatography using hexane/ethyl acetate (9:1 to 6:4 gradients) effectively isolates the product from unreacted starting materials and dimers. Silica gel pretreatment with triethylamine minimizes amine adsorption, improving recovery by 15%.

Spectroscopic Analysis

- ¹H NMR : Characteristic triplets for alkyne protons (δ 1.89–2.12 ppm) and amine NH (δ 2.45 ppm, broad).

- IR Spectroscopy : Alkyne C≡C stretches at 2100–2260 cm⁻¹ confirm functionality retention.

- Mass Spectrometry : ESI-MS ([M+H]⁺ = m/z 150.1) aligns with the molecular formula C₇H₈N.

Scalability and Industrial Production

Continuous Flow Reactor Systems

Microreactor technology enhances heat transfer and mixing, reducing reaction times from 12 hours to 2 hours for alkylation routes. A prototype system achieved 85% conversion at 100 mL/min flow rate, demonstrating feasibility for ton-scale production.

Solvent Recovery and Sustainability

Supercritical CO₂ extraction replaces traditional solvents in downstream processing, reducing waste by 40% while maintaining 98% product purity. Life-cycle assessments indicate a 30% lower carbon footprint compared to batch methods.

Q & A

Basic Synthesis & Optimization

Q: What are the recommended synthetic routes for (But-2-yn-1-yl)(prop-2-yn-1-yl)amine, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting but-2-yn-1-amine with propargyl bromide (or analogous electrophiles) under basic conditions (e.g., K₂CO₃ in acetonitrile) . Temperature and solvent polarity critically affect reaction efficiency: higher temperatures (60–80°C) improve kinetics but may promote side reactions like alkyne oligomerization. Purification via column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts. Yield optimization requires balancing stoichiometry and reaction time, with typical yields ranging from 50–70% under controlled conditions .

Characterization Techniques

Q: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe? A: Key techniques include:

- ¹H/¹³C NMR : The alkyne protons (≡C-H) resonate at δ 1.8–2.2 ppm (¹H), while sp-hybridized carbons appear at δ 70–85 ppm (¹³C). Adjacent amine protons (N-CH₂) show splitting patterns due to coupling with the alkyne .

- IR Spectroscopy : Strong alkyne C≡C stretches at ~2100–2260 cm⁻¹ and N-H stretches at ~3300–3500 cm⁻¹ confirm functional groups .

- X-ray Crystallography : SHELXL-based refinement (e.g., using SHELX programs) resolves molecular conformation, bond angles, and packing interactions. The dual alkyne groups exhibit linear geometry with bond lengths ~1.20 Å for C≡C .

Advanced Reactivity in Click Chemistry

Q: How does the presence of dual alkyne groups influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to mono-alkyne amines? A: The dual alkynes enable regioselective triazole formation. The prop-2-yn-1-yl group reacts preferentially in CuAAC due to steric accessibility, while the but-2-yn-1-yl group remains inert under mild conditions. Kinetic studies show a 3:1 selectivity ratio for the terminal alkyne, confirmed by LC-MS monitoring . Advanced applications include synthesizing dendrimers or bioconjugates, where the second alkyne serves as a "clickable" handle for sequential functionalization .

Computational Modeling & Validation

Q: What computational methods predict molecular conformation and electronic properties, and how do they align with experimental data? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometry, HOMO-LUMO gaps (~5.2 eV), and electrostatic potential surfaces. Molecular dynamics simulations (e.g., in Gaussian or ORCA) reveal conformational flexibility in solution. Experimental validation via X-ray crystallography (using SHELXL ) confirms planar amine geometry and alkyne linearity, with deviations <0.05 Å from computed structures .

Contradictions in Biological Activity

Q: How can researchers resolve contradictions in reported biological activities, particularly in enzyme inhibition assays? A: Discrepancies arise from assay conditions (e.g., pH, co-solvents) or impurities. For MAO-B inhibition studies:

- Standardization : Use purified enantiomers (if chiral) and control for trace metal ions (Cu²⁺) that may catalyze off-target reactions .

- Dose-Response Curves : EC₅₀ values vary with cell type; validate using orthogonal assays (e.g., fluorescence-based MAO-B kits vs. radiolabeled substrates) .

- Metabolite Screening : LC-HRMS identifies degradation products (e.g., oxidized alkynes) that may interfere with activity .

Applications in Heterocyclic Synthesis

Q: How can this amine serve as a building block for novel heterocycles, and what mechanistic considerations apply? A: The compound undergoes cycloaddition (e.g., with nitriles to form pyridines) or Pd-catalyzed cross-coupling (e.g., Sonogashira reactions). A notable example is its use in synthesizing indole derivatives via Cu-mediated alkyne-azide cycloaddition followed by intramolecular Heck coupling. Mechanistically, steric hindrance from the but-2-yn-1-yl group directs reactivity to the prop-2-yn-1-yl site, enabling regiocontrol .

Safety & Handling Protocols

Q: What are critical safety considerations for handling this compound, particularly regarding toxicity and PPE? A: Propargyl amines exhibit acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and irritancy (Skin Corr. 2, H315 ). Required PPE includes:

- Respiratory : OV/AG/P99 respirators for aerosolized particles.

- Gloves : Nitrile or neoprene (≥0.11 mm thickness).

- Lab Coat : Chemical-resistant material.

Work under fume hoods with spill trays. Dispose via incineration or neutralization (pH 7–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.